tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. It is used as a building block in organic synthesis and drug discovery due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves the annulation of cyclopentane and four-membered rings using readily available starting materials . Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols involving the use of spirocyclic building blocks .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate is used as a spirocyclic building block in organic synthesis, providing a new area of chemical space with straightforward functional handles for further diversification .
Biology and Medicine: In drug discovery, this compound is valuable due to its unique three-dimensional profile and physicochemical properties, which are useful in the development of new pharmaceuticals .
Industry: The compound’s versatile chemical properties make it suitable for various industrial applications, including the synthesis of complex organic molecules and materials science .
Mechanism of Action
The mechanism by which tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate exerts its effects involves its spirocyclic scaffold, which provides unique three-dimensional profiles and diverse combinations of exit vectors as sites for functionalization . These properties enable the compound to interact with specific molecular targets and pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- tert-Butyl-8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide
Uniqueness: tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate stands out due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. This unique arrangement provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
1935464-53-1 |
---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.